molecular formula C9H8N2O2 B14500229 N-Cyano-2-methoxybenzamide CAS No. 63488-95-9

N-Cyano-2-methoxybenzamide

Cat. No.: B14500229
CAS No.: 63488-95-9
M. Wt: 176.17 g/mol
InChI Key: BSZDHNBCRODWKO-UHFFFAOYSA-N
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Description

N-Cyano-2-methoxybenzamide is a benzamide derivative featuring a methoxy group at the 2-position of the benzene ring and a cyano group attached to the amide nitrogen. The cyano group (-CN) is a strong electron-withdrawing substituent, which may enhance reactivity in catalytic or functionalization reactions, while the methoxy group (-OCH₃) contributes to solubility and electronic modulation of the aromatic system .

Properties

CAS No.

63488-95-9

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

N-cyano-2-methoxybenzamide

InChI

InChI=1S/C9H8N2O2/c1-13-8-5-3-2-4-7(8)9(12)11-6-10/h2-5H,1H3,(H,11,12)

InChI Key

BSZDHNBCRODWKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-2-methoxybenzamide typically involves the reaction of 2-methoxybenzamide with a cyanating agent. One common method is the treatment of 2-methoxybenzamide with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-Cyano-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Cyano-2-methoxybenzamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound -CN (amide N), -OCH₃ (2-position) Not reported Hypothesized catalytic reactivity -
4-Chloro-N-(2-methoxyphenyl)benzamide -Cl (4-position), -OCH₃ (2-position) Not reported Crystallographic stability (X-ray)
N-(2-Methoxy-phenyl)-2-nitrobenzamide -NO₂ (2-position), -OCH₃ (2-position) Not reported Planar molecular conformation
N-(2-amino-5-chlorophenyl)-2-methoxybenzamide -NH₂ (2-position), -Cl (5-position), -OCH₃ 276.72 Intermediate for bioactive molecules
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide -OH, -CH₃ (3-position) Not reported Metal-catalyzed C–H functionalization

Key Observations:

Electron-Withdrawing vs. Donor Groups: The cyano group in this compound likely increases the electrophilicity of the amide carbonyl compared to methoxy or amino substituents, enhancing its reactivity in nucleophilic substitutions or cyclization reactions . In contrast, amino or hydroxy groups (e.g., ) act as electron donors, facilitating coordination with metal catalysts for C–H bond activation .

Steric and Crystallographic Effects: Halogenated derivatives (e.g., 4-chloro, ) exhibit tight molecular packing due to halogen bonding, which stabilizes crystal structures .

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